molecular formula C23H19ClF3NO3 B13847731 (1S)-cis-(E)-gamma-Cyhalothrin

(1S)-cis-(E)-gamma-Cyhalothrin

Cat. No.: B13847731
M. Wt: 449.8 g/mol
InChI Key: ZXQYGBMAQZUVMI-VZGXFZGHSA-N
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Description

(1S)-cis-(E)-gamma-Cyhalothrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in agriculture to control a variety of pests due to its high efficacy and relatively low toxicity to mammals. This compound is a stereoisomer of gamma-cyhalothrin, which enhances its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-cis-(E)-gamma-Cyhalothrin involves several steps, starting from the preparation of the key intermediate, cyhalothric acid. The process typically includes:

    Esterification: Cyhalothric acid is esterified with an alcohol in the presence of a catalyst to form the ester intermediate.

    Cyclization: The ester intermediate undergoes cyclization to form the core structure of this compound.

    Isomerization: The final step involves the isomerization of the compound to obtain the desired (1S)-cis-(E) configuration.

Industrial Production Methods

Industrial production of this compound is carried out using large-scale chemical reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include:

    Batch Processing: The synthesis is typically performed in batch reactors to control reaction conditions precisely.

    Purification: The crude product is purified using techniques such as crystallization and chromatography to remove impurities and obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1S)-cis-(E)-gamma-Cyhalothrin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less active forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyhalothric acid derivatives, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(1S)-cis-(E)-gamma-Cyhalothrin has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity and stability of pyrethroids.

    Biology: Investigated for its effects on insect physiology and behavior.

    Medicine: Explored for potential use in developing new insecticidal formulations with improved safety profiles.

    Industry: Utilized in the development of pest control products for agriculture and public health.

Mechanism of Action

The primary mechanism of action of (1S)-cis-(E)-gamma-Cyhalothrin involves the disruption of the nervous system of insects. It targets voltage-gated sodium channels, causing prolonged depolarization of nerve cells, leading to paralysis and death of the insect. This compound is highly selective for insect sodium channels, which contributes to its low toxicity in mammals.

Comparison with Similar Compounds

Similar Compounds

    Permethrin: Another widely used pyrethroid with similar insecticidal properties.

    Deltamethrin: Known for its high potency and effectiveness against a broad spectrum of pests.

    Cypermethrin: A commonly used pyrethroid with a similar mode of action.

Uniqueness

(1S)-cis-(E)-gamma-Cyhalothrin is unique due to its specific stereochemistry, which enhances its insecticidal activity and selectivity. Its (1S)-cis-(E) configuration provides higher efficacy compared to other isomers, making it a preferred choice in pest control applications.

Properties

Molecular Formula

C23H19ClF3NO3

Molecular Weight

449.8 g/mol

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12+/t17-,18-,20-/m1/s1

InChI Key

ZXQYGBMAQZUVMI-VZGXFZGHSA-N

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(\C(F)(F)F)/Cl)C

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C

Origin of Product

United States

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